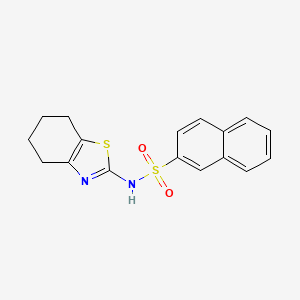
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide is a complex organic compound that features a benzothiazole ring fused with a naphthalene sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and sensors.
Mécanisme D'action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Uniqueness
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide is unique due to the presence of both a benzothiazole ring and a naphthalene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H16N2O2S2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,14-10-9-12-5-1-2-6-13(12)11-14)19-17-18-15-7-3-4-8-16(15)22-17/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,19) |
Clé InChI |
BDNABQXVYLDCOY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)N=C(S2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
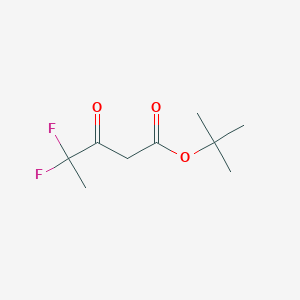
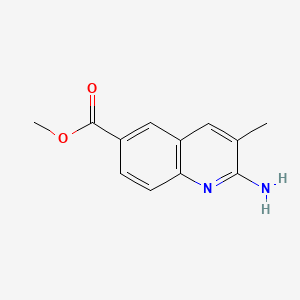
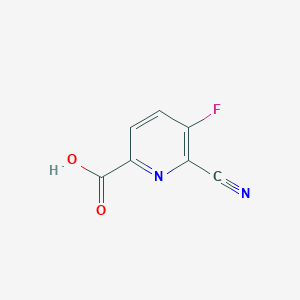
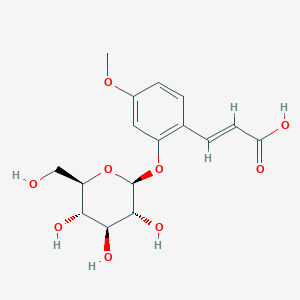
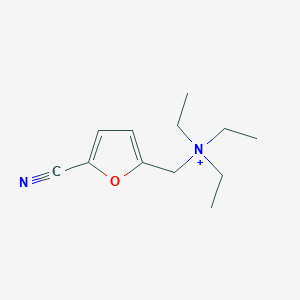

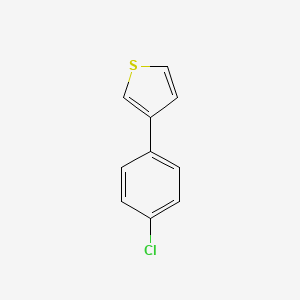
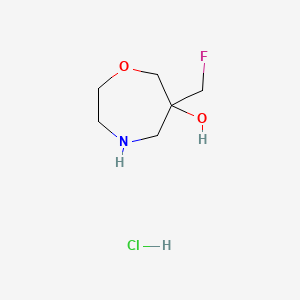
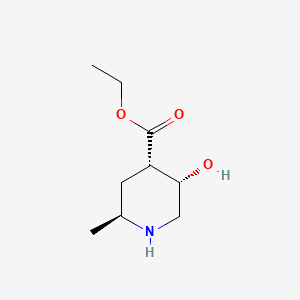
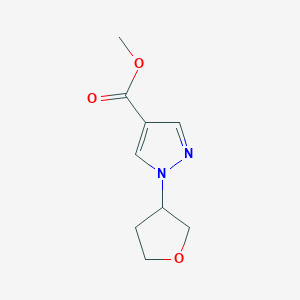
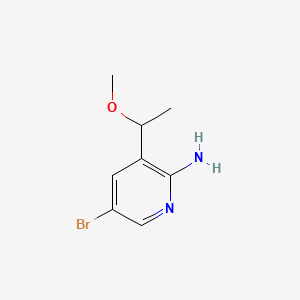
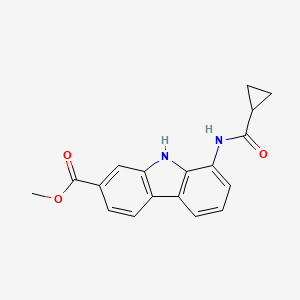
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
